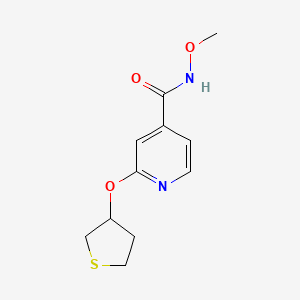

N-methoxy-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Description

N-methoxy-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a heterocyclic compound featuring a pyridine core (isonicotinamide) substituted with an N-methoxy group and a tetrahydrothiophen-3-yl ether moiety. The pyridine ring provides a rigid aromatic framework, while the methoxy and tetrahydrothiophene groups introduce steric and electronic diversity. The tetrahydrothiophene ring, containing a sulfur atom, could further modulate solubility, redox activity, or intermolecular interactions .

Properties

IUPAC Name |

N-methoxy-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-15-13-11(14)8-2-4-12-10(6-8)16-9-3-5-17-7-9/h2,4,6,9H,3,5,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIABQCQYZSDFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C1=CC(=NC=C1)OC2CCSC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves the reaction of isonicotinic acid derivatives with tetrahydrothiophen-3-ol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: The methoxy and tetrahydrothiophen-3-yl groups can be substituted under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Nucleophilic substitution reactions using sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-methoxy-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential effects on cellular processes.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-methoxy-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s activity can modulate these pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

A key structural analog, 3-chloro-N-phenyl-phthalimide (Fig. 1, ), shares a heterocyclic core but differs significantly in substituents and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- Core Structure Differences: The pyridine ring in the target compound is less rigid than the fused isoindole-1,3-dione system in phthalimides. This may enhance solubility but reduce thermal stability compared to phthalimide-based polymers .

- Substituent Impact: The methoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing chloro group in 3-chloro-N-phenyl-phthalimide. This difference could influence reactivity in substitution or polymerization reactions.

Biological Activity

N-methoxy-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a synthetic compound with potential therapeutic applications, particularly in the field of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is categorized as a derivative of isonicotinamide, characterized by the presence of a tetrahydrothiophene ring. Its molecular formula includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S), contributing to its unique properties and potential biological activities.

Key Structural Features:

- IUPAC Name: N-methoxy-6-(thiolan-3-yloxy)pyridine-3-carboxamide

- Molecular Formula: C₁₃H₁₅N₃O₂S

- Molecular Weight: Approximately 273.35 g/mol

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation: It can modulate receptor activities, leading to altered cellular responses.

- Signal Transduction Pathways: The compound may influence key signaling pathways involved in cell proliferation and apoptosis.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity: Preliminary studies suggest that derivatives of isonicotinamide exhibit antimicrobial properties against various strains of bacteria, including Mycobacterium tuberculosis. For instance, related compounds have shown minimum inhibitory concentrations (MICs) below 1 μg/mL against resistant strains .

- Anti-Cancer Properties: N-methoxy derivatives have been investigated for their anti-cancer potential. In vitro studies demonstrated significant inhibition of cancer cell proliferation, particularly in triple-negative breast cancer (TNBC) cell lines, with IC50 values indicating potent activity .

- Inflammation Modulation: The compound has shown promise in inhibiting myeloperoxidase (MPO), an enzyme linked to inflammatory diseases such as atherosclerosis and chronic obstructive pulmonary disease (COPD) .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study involving MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in cell viability compared to controls, demonstrating its potential as a selective anti-cancer agent with minimal effects on non-cancerous cells .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- In vivo Studies: To validate the efficacy observed in vitro.

- Mechanistic Studies: To elucidate the precise pathways affected by this compound.

- Structural Modifications: To enhance potency and selectivity for specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.